1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
1-[[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(2-ethylphenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24BrN5O3/c1-5-16-8-6-7-9-19(16)26-23(31)22-14(2)30(29-28-22)13-20-15(3)33-24(27-20)18-12-17(25)10-11-21(18)32-4/h6-12H,5,13H2,1-4H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPDINCFJJEFSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=C(C=CC(=C4)Br)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24BrN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives, which this compound is a part of, have a wide range of biological activities and are often used in medicinal chemistry.
Mode of Action
Benzimidazole derivatives typically interact with their targets by forming hydrogen bonds and hydrophobic interactions. The presence of various functional groups in the compound can influence its binding affinity and selectivity towards its targets.
Biological Activity
The compound 1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS Number: 1351817-06-5) is a novel synthetic organic molecule characterized by its complex structure, which includes a triazole ring, oxazole moiety, and various aromatic substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antimicrobial applications.
Structural Properties
The molecular formula of this compound is with a molecular weight of 510.4 g/mol. Its structure features multiple functional groups that enhance its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₄BrN₅O₃ |
| Molecular Weight | 510.4 g/mol |
| CAS Number | 1351817-06-5 |
The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets through hydrogen bonding and hydrophobic interactions. Preliminary studies suggest that it may induce apoptosis in cancer cells by activating apoptotic pathways involving p53 and caspase cascades.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
-
Anticancer Activity :
- Studies have shown that derivatives of triazole and oxazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this triazole derivative have demonstrated IC₅₀ values in the micromolar range against breast adenocarcinoma (MCF-7) and leukemia cell lines (CEM-13) .
- Flow cytometry analyses indicate that these compounds can induce apoptosis in a dose-dependent manner, leading to increased levels of pro-apoptotic factors such as cleaved caspase-3 .
- Antimicrobial Activity :
- Enzyme Inhibition :
Case Studies
Several studies have explored the biological activities of related compounds:
-
Anticancer Studies :
- A study evaluated the cytotoxic effects of oxazole derivatives on MCF-7 cells, reporting significant induction of apoptosis with IC₅₀ values as low as 0.65 µM for certain analogs .
- Another investigation highlighted the role of structural modifications in enhancing the anticancer efficacy of triazole derivatives, suggesting that specific substitutions could lead to improved biological activity .
- Antimicrobial Research :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituents on the oxazole, triazole, or aryl carboxamide moieties. These variations influence physicochemical properties, synthetic accessibility, and biological activity. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Analogs
Key Observations:
Substituent Effects on Bioactivity :
- The bromine atom in the target compound and 3r () may enhance halogen bonding with target proteins, as seen in kinase inhibitors .
- The 2-ethylphenyl group in the target compound likely improves lipophilicity compared to the 2-fluorophenyl in , affecting membrane permeability .
Synthetic Challenges :
- The target compound’s oxazole-methyltriazole linkage requires precise regioselective coupling, contrasting with simpler triazole-thione derivatives (e.g., 6m in ) .
- Bromine incorporation (as in 3r and the target compound) demands careful optimization to avoid dehalogenation during synthesis .
Spectroscopic Consistency :
- The 5-methyltriazole moiety in the target compound aligns with δ ~2.55 ppm (CH₃) in ¹H-NMR, consistent with analogs like 3q () .
- The absence of a thione group (cf. 6m) simplifies IR interpretation, avoiding overlap from C=S stretches (~1212 cm⁻¹) .
Biological Inference: Analogs with N-(quinolin-2-yl) carboxamides (e.g., 3r) showed Wnt pathway inhibition, suggesting the target compound may share similar mechanisms .
Q & A
What are the established synthetic pathways for this compound?
Basic
The synthesis involves cyclization of hydrazide intermediates using phosphorous oxychloride (POCl₃) at 120°C. Key steps include:
- Hydrazide Formation : Substituted benzoic acid hydrazides are prepared via condensation of carboxylic acid derivatives with hydrazine hydrate.
- Cyclization : POCl₃-mediated cyclization yields oxadiazole or triazole cores. For example, analogous compounds are synthesized by reacting 1,3-benzoxazole derivatives with hydrazine hydrate to form triazole-thiol intermediates .
- Functionalization : Alkylation or condensation with aromatic acid chlorides introduces the 2-ethylphenyl and oxazolylmethyl groups. Final purification uses column chromatography, validated by TLC and spectral data (IR, ¹H-NMR) .
How is structural characterization performed to confirm the compound’s identity?
Basic
- Spectral Analysis : ¹H-NMR identifies aromatic protons (δ 6.8–8.2 ppm) and substituents (e.g., methoxy at δ ~3.8 ppm). IR confirms carbonyl (C=O, ~1700 cm⁻¹) and triazole/oxazole ring vibrations .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are matched to theoretical values (±0.3% tolerance).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
How can reaction conditions be optimized for improved yield and purity?
Advanced
- Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent ratio, catalyst loading) using response surface methodology identifies optimal conditions. For example, flow chemistry setups enable precise control of residence time and temperature, reducing side reactions .
- In-Line Analytics : Real-time HPLC or FTIR monitoring detects intermediates, allowing rapid adjustments. Statistical models (e.g., ANOVA) correlate parameter interactions with yield .
How are discrepancies in spectroscopic data resolved during structural elucidation?
Advanced
- 2D NMR Techniques : COSY and HSQC resolve overlapping proton signals (e.g., aromatic regions). For instance, NOESY correlations distinguish between ortho/meta substituents on phenyl rings .
- X-ray Crystallography : Single-crystal diffraction provides unambiguous confirmation of stereochemistry and substituent positioning, especially for chiral centers or regioisomers .
- Deuterium Exchange : Identifying exchangeable protons (e.g., -NH or -OH) clarifies ambiguous peaks in ¹H-NMR .
What methodologies evaluate the compound’s enzyme inhibitory activity?
Advanced
- In Vitro Assays : Enzyme inhibition (e.g., carbonic anhydrase) is measured via UV-Vis spectroscopy, monitoring substrate conversion (e.g., 4-nitrophenyl acetate hydrolysis) at λ = 400 nm. IC₅₀ values are calculated using nonlinear regression .
- Isoform Selectivity : Comparative studies across isoforms (e.g., CA II vs. IX) use recombinant enzymes and kinetic analysis (Km, Vmax) to assess selectivity .
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes, guiding SAR modifications for enhanced affinity .
How are synthetic impurities identified and controlled during scale-up?
Advanced
- HPLC-PDA/MS : Photodiode array detection identifies UV-active impurities, while LC-MS characterizes their molecular weights. For example, dimeric by-products (MW = 2×parent ± 18 Da) are quantified against reference standards .
- Stability Studies : Accelerated degradation (40°C/75% RH for 4 weeks) under ICH guidelines identifies hydrolytic or oxidative degradation pathways. Formulation additives (e.g., antioxidants) mitigate instability .
What strategies improve the compound’s bioavailability for preclinical testing?
Advanced
- Salt Formation : Co-crystallization with counterions (e.g., HCl) enhances solubility. Phase solubility diagrams identify optimal stoichiometry .
- Prodrug Design : Esterification of carboxylate groups improves membrane permeability. In vivo hydrolysis studies in plasma validate reconversion to the active form .
- Nanoparticulate Formulations : Encapsulation in PLGA nanoparticles increases circulation time, assessed via pharmacokinetic profiling (AUC, Cmax) in rodent models .
What safety protocols are critical for handling this compound?
Basic
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile reagents (e.g., POCl₃).
- Storage : Store in airtight containers at -20°C, away from light and moisture, to prevent degradation .
How is the compound’s metabolic stability assessed in vitro?
Advanced
- Liver Microsome Assays : Incubate with rat/human microsomes (1 mg/mL) and NADPH. LC-MS/MS quantifies parent compound depletion over 60 minutes. High-throughput screening identifies metabolites via mass defect filtering .
- CYP Inhibition Screening : Fluorescent probes (e.g., CYP3A4) assess isoform-specific inhibition, guiding drug-drug interaction risk assessment .
What computational tools predict the compound’s physicochemical properties?
Advanced
- LogP Calculation : Use ChemAxon or ACD/Labs to estimate partition coefficients. Experimental validation via shake-flask method (octanol/water) ensures accuracy .
- pKa Prediction : SPARC or MarvinSuite determines ionization states, critical for understanding solubility and membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
